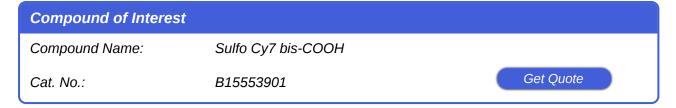


# Application Notes and Protocols for Sulfo Cy7 bis-COOH Conjugation to Antibodies

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides a detailed protocol for the covalent conjugation of **Sulfo Cy7 bis-COOH**, a water-soluble near-infrared (NIR) fluorescent dye, to antibodies. The method described is a two-step process utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to activate the carboxylic acid groups on the dye, which then react with primary amines on the antibody to form stable amide bonds. This protocol is designed to guide researchers in preparing fluorescently labeled antibodies for various applications, including in vivo imaging, flow cytometry, and immunofluorescence microscopy.[1] [2][3][4] The NIR properties of Cy7 are particularly advantageous for deep-tissue imaging due to minimal autofluorescence and light absorption by biological tissues in this spectral range.[1]

## **Principle of the Reaction**

The conjugation of a carboxylated dye to an antibody via EDC and Sulfo-NHS chemistry involves two main stages:

Activation of Carboxylic Acid: EDC activates the carboxyl groups (-COOH) on the Sulfo Cy7
 bis-COOH dye, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5][6]



Formation of a Stable Intermediate and Amide Bond Formation: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive Sulfo-NHS ester.
 [5][6][7][8] This activated dye is then reacted with the primary amine groups (-NH2) present on the lysine residues and the N-terminus of the antibody to form a stable amide bond.[9] The use of Sulfo-NHS increases the efficiency of the conjugation reaction and allows for a two-step process, which can help to minimize undesirable side reactions such as antibody cross-linking.[5][6]

**Materials and Reagents** 

Reagent/Material	Specifications	
Antibody	Purified, in an amine-free buffer (e.g., PBS).  Concentration: 2-10 mg/mL.	
Sulfo Cy7 bis-COOH		
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)	Molecular Weight: 191.7 g/mol	
Sulfo-NHS (N-hydroxysulfosuccinimide)	Molecular Weight: 217.14 g/mol	
Activation Buffer	0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0	
Conjugation Buffer	1X Phosphate-Buffered Saline (PBS), pH 7.2-8.5	
Quenching Solution	1 M Tris-HCl, pH 8.0 or 1 M Glycine	
Purification Column	Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)	
Solvent for Dye	Anhydrous DMSO or DMF	

## **Quantitative Data Summary**

Optimization of the molar ratios of the reactants is crucial for successful conjugation. The following table summarizes recommended starting concentrations and molar ratios based on



general EDC/NHS coupling protocols. Researchers should optimize these conditions for their specific antibody and application.

Parameter	Recommended Range/Value	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations can improve conjugation efficiency.
Molar Ratio of Sulfo-NHS to Dye (-COOH)	2:1 to 5:1	An excess of Sulfo-NHS is used to create the stable amine-reactive intermediate.  [10][11]
Molar Ratio of EDC to Dye (-COOH)	1:1 to 2:1	A slight excess of EDC is often used. Too much can lead to byproducts.[10]
Molar Ratio of Activated Dye to Antibody	5:1 to 20:1	This ratio should be optimized to achieve the desired degree of labeling (DOL).
Activation Reaction pH	4.5 - 6.0	MES buffer is recommended as it lacks amines and carboxylates.[5][11]
Conjugation Reaction pH	7.2 - 8.5	PBS or a similar non-amine buffer is suitable. The reaction with primary amines is more efficient at a slightly alkaline pH.[11]
Activation Time	15 - 30 minutes	At room temperature.
Conjugation Time	2 hours at room temperature or overnight at 4°C	Longer incubation times may increase the degree of labeling.

# **Experimental Protocols**



#### **Step 1: Preparation of Antibody and Reagents**

- Antibody Preparation: Ensure the antibody is in an amine-free buffer such as PBS. If the
  antibody solution contains Tris, glycine, or preservatives with primary amines (e.g., sodium
  azide), it must be purified by dialysis against PBS or by using a desalting column.[12] The
  final concentration should be between 2-10 mg/mL.
- Dye Solution Preparation: Immediately before use, dissolve Sulfo Cy7 bis-COOH in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
- EDC and Sulfo-NHS Solution Preparation: Immediately before use, prepare EDC and Sulfo-NHS solutions in the Activation Buffer. EDC is susceptible to hydrolysis and should be used fresh.[7]

### Step 2: Activation of Sulfo Cy7 bis-COOH

- In a microcentrifuge tube, combine the Sulfo Cy7 bis-COOH solution with the Activation Buffer.
- Add the Sulfo-NHS solution to the dye solution and mix well.
- Add the EDC solution to the dye/Sulfo-NHS mixture. The final concentrations should be within the ranges suggested in the quantitative data table.
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing, protected from light.

#### **Step 3: Conjugation of Activated Dye to Antibody**

- Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS, the
  activated dye can be purified using a small desalting column equilibrated with Conjugation
  Buffer. This two-step approach prevents the antibody from being exposed to EDC, which
  could lead to polymerization.[5][11]
- pH Adjustment: Adjust the pH of the antibody solution to 7.2-8.5 by adding the Conjugation Buffer if necessary.



- Conjugation Reaction: Add the activated Sulfo Cy7 bis-COOH solution to the antibody solution. The molar ratio of activated dye to antibody should be optimized (a starting point of 10:1 is recommended).
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

#### **Step 4: Purification of the Antibody-Dye Conjugate**

- Quenching: Add the Quenching Solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
- Purification: Remove the unconjugated dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or by extensive dialysis against PBS.[9]
   The purified conjugate should be stored at 4°C, protected from light. For long-term storage, add a preservative like sodium azide and store at -20°C.

#### **Step 5: Characterization of the Conjugate**

 Determine the Degree of Labeling (DOL): The DOL, or the number of dye molecules per antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy7 (~750 nm). The following formula can be used:

DOL = 
$$(A_dye / \epsilon_dye) / ((A_280 - (A_dye \times CF_280)) / \epsilon_protein)$$

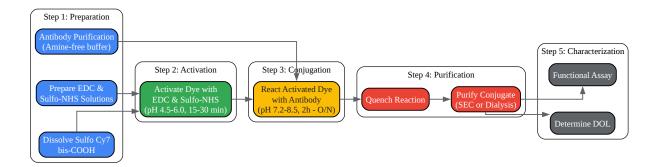
#### Where:

- A dye is the absorbance of the conjugate at ~750 nm.
- ε dye is the molar extinction coefficient of Sulfo Cy7 at ~750 nm.
- A\_280 is the absorbance of the conjugate at 280 nm.
- CF 280 is the correction factor for the dye's absorbance at 280 nm (A 280 / A max).



- $\circ$  ε\_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M<sup>-1</sup>cm<sup>-1</sup> for IgG).
- Functional Analysis: Assess the functionality of the conjugated antibody through methods such as ELISA or flow cytometry to ensure that its antigen-binding affinity has not been compromised.

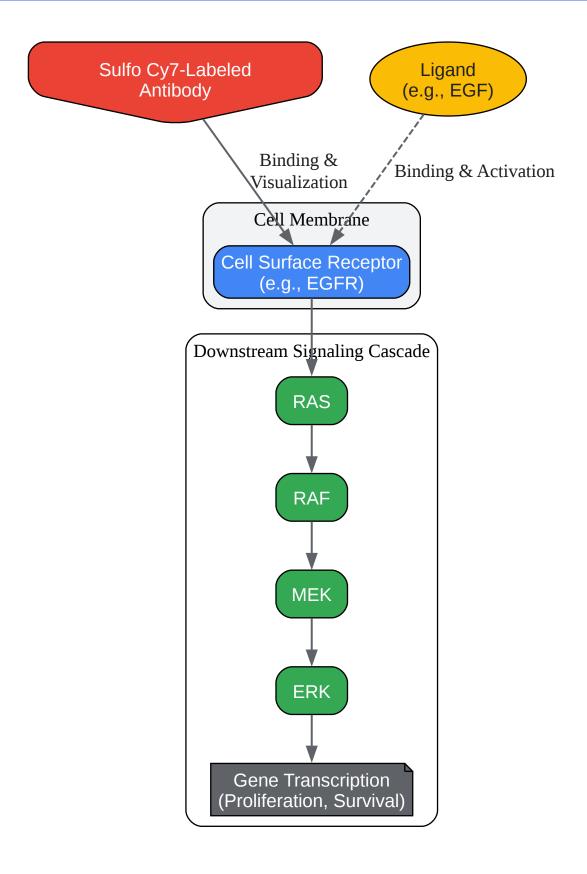
#### **Visualizations**



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Caption: Experimental workflow for conjugating Sulfo Cy7 bis-COOH to antibodies.





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Caption: Visualization of a cell surface receptor using a Cy7-labeled antibody.



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